Dde-o2oc-oh

Description

Historical Development of Dde-Based Methodologies

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group was first introduced to the field of peptide synthesis in 1993. sigmaaldrich.com It was developed as an orthogonal protecting group for primary amines, particularly the ε-amino group of lysine (B10760008), compatible with the widely used Fmoc/tBu strategy. bachem.comsigmaaldrich.com The key feature of the Dde group is its stability towards the basic conditions used for Fmoc removal (e.g., 20% piperidine (B6355638) in DMF) and the acidic conditions used for final cleavage from the resin and removal of tBu-based side-chain protecting groups (e.g., trifluoroacetic acid, TFA). sigmaaldrich.comiris-biotech.de The Dde group is selectively removed using a dilute solution of hydrazine (B178648) (typically 2% in DMF). sigmaaldrich.comrsc.org

However, the initial Dde group was found to have some limitations. Researchers observed that it was not completely robust, with some partial loss occurring during the synthesis of long peptide sequences. sigmaaldrich.comiris-biotech.de A more significant issue was the tendency of the Dde group to migrate from a lysine side chain to a newly deprotected N-terminal α-amino group during the piperidine treatment step for Fmoc removal. iris-biotech.deug.edu.pl To address these stability and migration issues, a sterically more demanding analogue, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group, was introduced in 1998. sigmaaldrich.compeptide.com While ivDde proved to be more stable, its removal could sometimes be sluggish. sigmaaldrich.comiris-biotech.de

A further refinement in Dde methodology came with the development of alternative deprotection conditions that provided true orthogonality with the Fmoc group. acs.orgnih.gov Since hydrazine can also cleave the Fmoc group to some extent, strategies often required N-terminal protection with a Boc group prior to Dde removal. sigmaaldrich.compeptide.com In 2004, it was demonstrated that a solution of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in NMP could cleanly remove the Dde group while leaving the Fmoc group completely intact, thus establishing full orthogonality and expanding the strategic possibilities for complex peptide synthesis. researchgate.netacs.orgnih.govrsc.org

Conceptual Framework of Dde-o2oc-oh Functionality

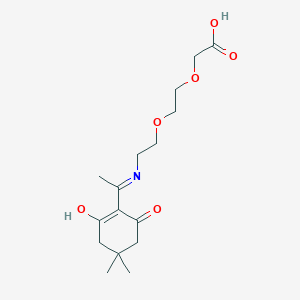

Dde-o2oc-oh is a bifunctional linker that incorporates the Dde protecting group. Its structure is intelligently designed with three distinct components, each serving a specific purpose in chemical synthesis. vulcanchem.com

The Dde Protecting Group: This is the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl moiety. It serves to protect a primary amine. Its cleavage by 2% hydrazine proceeds via a nucleophilic attack on the enone system, leading to the formation of a chromophoric indazole derivative, which allows the deprotection reaction to be monitored spectrophotometrically at around 290 nm. vulcanchem.comsigmaaldrich.com

The "o2oc" Spacer: This part of the molecule is an 8-amino-3,6-dioxaoctanoic acid (AEEA) unit, which is a short, hydrophilic polyethylene (B3416737) glycol (PEG)-like linker. vulcanchem.comgeno-chem.commdpi.com The inclusion of this spacer serves several important functions. It increases the water solubility of the molecule and any conjugate derived from it, which can be beneficial for biological applications and can help to mitigate peptide aggregation during synthesis. vulcanchem.comissuu.com It also provides a flexible chain that reduces potential steric hindrance between the protected amine and the rest of the molecule or the solid support. vulcanchem.com

The Terminal Carboxylic Acid: The structure terminates in a carboxylic acid (-COOH) group. This functional group provides a convenient handle for conjugation. It can be activated and coupled to amine-functionalized solid-phase resins (like Rink amide or Wang resins) for peptide synthesis, or it can be attached to other molecules bearing amino groups. vulcanchem.com

The combination of these three elements in a single reagent provides a versatile tool for chemists to introduce a selectively cleavable, protected amine via a hydrophilic spacer onto a variety of substrates.

Significance of Dde-o2oc-oh in Contemporary Synthetic Chemistry

The unique structure of Dde-o2oc-oh makes it a significant and powerful tool in modern synthetic chemistry, particularly in peptide and bioconjugate chemistry. Its primary value lies in providing a pre-packaged, functionalized building block that combines orthogonal protection with a solubilizing linker.

The Dde group's orthogonality to both Fmoc and Boc groups allows for precise, site-specific modifications of complex peptides on a solid support. sigmaaldrich.comrsc.org After assembling a primary peptide chain, the Dde group can be selectively removed to unmask an amine, which can then be used for:

Synthesis of Branched and Cyclic Peptides: The exposed amine can be used as an attachment point for a second peptide chain or can be cyclized with a C-terminal carboxylic acid. bachem.comsigmaaldrich.com

Attachment of Payloads: The amine can be functionalized with various molecules, such as fluorophores for imaging, biotin (B1667282) for affinity purification, or cytotoxic drugs for creating antibody-drug conjugates (ADCs). vulcanchem.comissuu.comissuu.com

Surface Immobilization: The Dde-protected amine can be used to reversibly attach molecules to solid supports. issuu.com

The presence of the hydrophilic o2oc spacer is particularly advantageous, as it can improve the properties of the final conjugate, for instance by enhancing solubility and bioavailability or by reducing non-specific binding. issuu.comissuu.com A 2024 study highlighted the utility of Dde-o2oc-oh in the synthesis of a cyclic RGD peptide, demonstrating its practical application in creating bioactive molecules. vulcanchem.com By providing a straightforward method to install a selectively addressable, protected amine with a beneficial linker, Dde-o2oc-oh simplifies complex synthetic routes and expands the toolbox available to chemists for creating novel, functional molecules.

Data Tables

Table 1: Chemical Properties of Dde-o2oc-oh

| Property | Value |

| Systematic Name | 2-[2-[2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]ethoxy]ethoxy]acetic acid vulcanchem.com |

| Common Synonyms | Dde-8-amino-3,6-dioxaoctanoic acid, Dde-AEEA, Dde-Ado geno-chem.com |

| CAS Number | 1263045-93-7 vulcanchem.comiris-biotech.de |

| Molecular Formula | C₁₆H₂₅NO₆ vulcanchem.comiris-biotech.de |

| Molecular Weight | 327.37 g/mol vulcanchem.comiris-biotech.de |

Table 2: Comparison of Dde Deprotection Methods

| Reagent(s) | Typical Conditions | Orthogonality with Fmoc | Notes |

| Hydrazine Monohydrate | 2% in DMF, 3 x 3-15 min, room temp sigmaaldrich.compeptide.comuci.edu | Not fully orthogonal sigmaaldrich.compeptide.com | Standard method. Can partially cleave Fmoc. N-terminal Boc protection is often used. peptide.com Reaction can be monitored by UV absorbance at ~290 nm. sigmaaldrich.com |

| Hydroxylamine HCl / Imidazole | ~1.3:1 ratio in NMP, 30-60 min, room temp peptide.comacs.orgpeptide.com | Fully orthogonal acs.orgnih.gov | Milder conditions. Allows for selective Dde removal in the presence of Fmoc without affecting it. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO6/c1-11(15-12(18)8-16(2,3)9-13(15)19)17-4-5-22-6-7-23-10-14(20)21/h18H,4-10H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHICFPPUJJDEHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCOCCOCC(=O)O)C1=C(CC(CC1=O)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for Dde O2oc Oh

Novel Approaches in Dde-o2oc-oh Chemical Synthesis

Modern synthetic chemistry emphasizes efficiency, sustainability, and the development of novel catalytic methods to improve traditional synthetic pathways.

The synthesis of molecules like Dde-o2oc-oh is often situated within the broader context of solid-phase peptide synthesis (SPPS), a field that has traditionally relied on hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). acs.orgnih.gov Growing environmental concerns have spurred research into greener alternatives.

Key principles of green chemistry applicable to syntheses involving Dde-o2oc-oh include:

Use of Greener Solvents : Research has identified several less hazardous solvents as potential replacements for DMF and DCM in SPPS protocols. acs.orgtandfonline.com These include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL). biotage.com The Albercio group has extensively studied these solvents, finding that 2-MeTHF can be effective for both coupling and washing steps, particularly with ChemMatrix resin. biotage.com

| Solvent | Classification | Application Notes | Reference |

|---|---|---|---|

| N,N-dimethylformamide (DMF) | Hazardous | Most common solvent for SPPS, but has reproductive toxicity concerns. | acs.orgnih.gov |

| Dichloromethane (DCM) | Hazardous | Commonly used but is a suspected carcinogen. | acs.orgtandfonline.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | Shows high crude purity in some syntheses and has lower toxicity. Effective as a primary solvent with certain resins. | biotage.com |

| Cyclopentyl methyl ether (CPME) | Greener Alternative | Lower toxicity than DMF/NMP, but deprotection steps may require optimization. | biotage.com |

| Propylene Carbonate (PC) | Greener Alternative | Can be used for all steps (coupling, deprotection, washing) and is recyclable. | acs.org |

While specific catalytic methods for the direct synthesis of Dde-o2oc-oh are not extensively detailed in the public literature, advancements in catalysis for related transformations are highly relevant. The synthesis of linkers and bioconjugates often benefits from modern catalytic methods that offer high efficiency and selectivity. researchgate.net

For instance, the formation of the amide bond between the Dde-protected amine and a carboxylic acid, or the conjugation of the terminal carboxyl group of Dde-o2oc-oh to another molecule, typically employs coupling agents. However, the development of direct catalytic amide bond formation is an active area of research.

Furthermore, catalytic methods are crucial in the broader context of drug discovery and development where linkers like Dde-o2oc-oh are used. uic.edu For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is a powerful tool for attaching linkers to payloads in the synthesis of antibody-drug conjugates (ADCs). nih.gov Nickel-based catalysts are also emerging for complex cross-coupling reactions, which could enable the construction of novel molecular structures for drug development. drugdiscoverynews.com

Optimization of Reaction Conditions for Dde-o2oc-oh Preparation

The utility of Dde-o2oc-oh is intrinsically linked to the selective removal of the Dde protecting group. Therefore, optimizing the deprotection conditions is critical. The standard method for Dde removal is treatment with a 2% solution of hydrazine (B178648) monohydrate in DMF. sigmaaldrich.compeptide.com

However, several challenges and optimizations have been reported:

Incomplete Deprotection : Standard conditions may not always lead to complete removal of the Dde group, or the more sterically hindered ivDde variant. biotage.com Research has shown that increasing the hydrazine concentration to 4% can significantly improve the efficiency of removal. biotage.com

Side Reactions : Hydrazine can cause partial removal of the Fmoc group, compromising orthogonality. rsc.org This has led to the development of alternative deprotection cocktails. A solution of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in NMP has been shown to remove the Dde group while leaving the Fmoc group fully intact. peptide.comresearchgate.netpeptide.com

Dde Migration : The Dde group has been observed to migrate from one amine to another (e.g., from a lysine (B10760008) side chain to another unprotected lysine) during piperidine-mediated Fmoc deprotection. issuu.comnih.gov This side reaction can be minimized by using alternative bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for a shorter reaction time. nih.gov

| Reagent Cocktail | Conditions | Advantages | Disadvantages/Considerations | Reference |

|---|---|---|---|---|

| 2% Hydrazine in DMF | 3 treatments of 3 minutes each at room temperature. | Standard, widely used method. | Can be slow for hindered groups (ivDde); may partially cleave Fmoc groups. | peptide.compeptide.com |

| 4% Hydrazine in DMF | 3 treatments of 3 minutes each at room temperature. | Near-complete removal for stubborn ivDde groups. | Higher hydrazine concentration may increase risk of side reactions. | biotage.com |

| Hydroxylamine HCl / Imidazole in NMP | 30-60 minutes at room temperature. | Fully orthogonal to Fmoc group; avoids hydrazine. | Longer reaction time compared to hydrazine. | peptide.comrsc.orgpeptide.com |

Purification and Research-Oriented Characterization Methodologies in Dde-o2oc-oh Synthesis

Following synthesis, purification is essential to isolate Dde-o2oc-oh or peptides containing it with high purity. Characterization confirms the structure and identity of the compound.

Chromatography is the primary technique for the purification of organic compounds like Dde-o2oc-oh. byjus.comyoutube.com The choice of method depends on the scale and the physicochemical properties of the compound and its impurities.

Column Chromatography : This is a fundamental purification technique used in organic synthesis. youtube.com For a compound like Dde-o2oc-oh, silica (B1680970) gel column chromatography would be used to separate the product from unreacted starting materials and byproducts based on polarity. epa.gov The crude reaction mixture is loaded onto a column packed with silica gel (the stationary phase), and a solvent or mixture of solvents (the mobile phase) is passed through the column. youtube.com Compounds are separated based on their differential adsorption to the silica gel.

Thin-Layer Chromatography (TLC) : TLC is an analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. byjus.comyoutube.com It operates on the same principle of separation by polarity.

High-Performance Liquid Chromatography (HPLC) : For high-purity applications, especially for peptides and bioconjugates synthesized using Dde-o2oc-oh, preparative HPLC is the method of choice. It offers high resolution and is used to obtain products with purity levels often exceeding 98%. chemimpex.com Analytical HPLC is used to assess the purity of the final product. vulcanchem.com

Centrifugal Partition Chromatography (CPC) : CPC is a preparative, liquid-liquid chromatography technique that separates compounds based on their partition coefficient between two immiscible liquid phases. rotachrom.com This method avoids the use of solid supports like silica, which can cause irreversible adsorption and loss of sample. It is a scalable and efficient method for purifying complex mixtures. rotachrom.com

Characterization of the purified Dde-o2oc-oh is typically performed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR) and mass spectrometry, to confirm its molecular structure and weight. vulcanchem.comresearchgate.net

Spectroscopic and Spectrometric Analytical Strategies for Structural Confirmation

The definitive structural confirmation of the bifunctional linker Dde-o2oc-oh, systematically named 2-[2-[2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]ethoxy]ethoxy]acetic acid, relies on a suite of spectroscopic and spectrometric techniques. oup.comvulcanchem.com These methods provide an unambiguous verification of its molecular structure by probing the connectivity of its constituent parts: the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group, the AEEA (8-amino-3,6-dioxaoctanoic acid) spacer, and the terminal carboxylic acid. vulcanchem.com A multi-faceted analytical approach is crucial for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of Dde-o2oc-oh, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum offers a characteristic fingerprint of the molecule. Key signals confirm the presence of both the Dde group and the AEEA linker. vulcanchem.com For instance, a sharp singlet around 1.25 ppm is indicative of the six equivalent methyl protons of the gem-dimethyl group on the cyclohexenone ring of the Dde moiety. vulcanchem.com The protons of the flexible polyethylene (B3416737) glycol (PEG)-like chain of the AEEA spacer typically appear as a multiplet in the range of 3.45–3.75 ppm. vulcanchem.com A singlet at approximately 5.60 ppm corresponds to the enone proton of the Dde group. vulcanchem.com The assignment of these protons is critical for confirming the successful conjugation of the Dde group to the AEEA spacer.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by identifying all unique carbon atoms in the molecule. spectralservice.de The carbonyl signals of the Dde group and the carboxylic acid of the AEEA linker are expected to appear in the downfield region of the spectrum, typically between 169 and 173 ppm. spectralservice.de The various carbon atoms of the Dde ring and the AEEA chain will have characteristic chemical shifts that, when analyzed together, provide a complete carbon framework of the molecule.

2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY experiments establish proton-proton coupling networks, helping to trace the connectivity of protons within the Dde ring and along the AEEA chain.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Dde-o2oc-oh

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Structural Moiety |

| Gem-dimethyl Protons | ~1.25 (s, 6H) | Not Applicable | Dde Group |

| Dde Ring Methylene (B1212753) Protons | Not specified | Not specified | Dde Group |

| Enone Proton | ~5.60 (s, 1H) | Not specified | Dde Group |

| PEG Chain Protons | ~3.45–3.75 (m, 8H) | Not specified | AEEA Spacer |

| Carboxylic Acid Proton | Variable | Not Applicable | AEEA Spacer |

| Gem-dimethyl Carbon | Not Applicable | Not specified | Dde Group |

| Dde Ring Carbons | Not Applicable | Not specified | Dde Group |

| PEG Chain Carbons | Not Applicable | Not specified | AEEA Spacer |

| Carboxylic Acid Carbonyl | Not Applicable | ~169-173 | AEEA Spacer |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of Dde-o2oc-oh and to gain further structural information through fragmentation analysis. The molecular formula of Dde-o2oc-oh is C₁₆H₂₅NO₆, corresponding to a molecular weight of 327.37 g/mol . vulcanchem.com High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

Vibrational Spectroscopy (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in Dde-o2oc-oh. rtilab.com The FTIR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific chemical bonds.

Key expected absorption bands for Dde-o2oc-oh include:

A strong C=O stretching band around 1720 cm⁻¹ corresponding to the ketone and carboxylic acid carbonyl groups. vulcanchem.com

An enone C=C stretching band at approximately 1650 cm⁻¹. vulcanchem.com

O-H stretching bands from the carboxylic acid and the enol of the Dde group.

C-H stretching and bending vibrations from the alkyl and methylene groups.

C-O stretching bands from the ether linkages in the AEEA spacer.

The presence and position of these bands in the FTIR spectrum serve as a quick and reliable method for confirming the presence of the key functional groups within the molecule. rtilab.com

Interactive Data Table: Key FTIR Absorption Bands for Dde-o2oc-oh

| Functional Group | Characteristic Absorption Band (cm⁻¹) | Vibrational Mode |

| Carbonyl (C=O) | ~1720 | Stretch |

| Enone (C=C) | ~1650 | Stretch |

| Hydroxyl (O-H) | Broad, ~3300-2500 | Stretch |

| Alkyl C-H | ~2960-2850 | Stretch |

| Ether (C-O) | ~1100 | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for both quantitative analysis and for monitoring reactions involving the Dde group. vulcanchem.com The conjugated enone system within the Dde protecting group gives rise to a strong UV absorbance at a characteristic wavelength. vulcanchem.com For Dde-o2oc-oh in dimethylformamide (DMF), the maximum absorbance (λₘₐₓ) is observed at approximately 290 nm. vulcanchem.com

This property is particularly useful in the context of solid-phase peptide synthesis (SPPS), where the Dde group is often used as an orthogonal protecting group. iris-biotech.de The deprotection of the Dde group can be monitored in real-time by observing the change in UV absorbance of the reaction solution, as the cleavage product has a different UV-Vis spectrum. trinity.edusoton.ac.uk This allows for the precise determination of reaction completion. trinity.edu

Compound Names

| Abbreviation/Code | Full Chemical Name |

| Dde-o2oc-oh | 2-[2-[2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]ethoxy]ethoxy]acetic acid |

| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl |

| AEEA | 8-amino-3,6-dioxaoctanoic acid |

| COSY | Correlation Spectroscopy |

| HSQC | Heteronuclear Single Quantum Coherence |

| HMBC | Heteronuclear Multiple Bond Correlation |

| FTIR | Fourier-Transform Infrared Spectroscopy |

| UV-Vis | Ultraviolet-Visible Spectroscopy |

| DMF | Dimethylformamide |

| SPPS | Solid-Phase Peptide Synthesis |

Mechanistic Investigations of Dde O2oc Oh Reactivity

Elucidation of Reaction Mechanisms Involving Dde-o2oc-oh

The primary reaction mechanism associated with Dde-o2oc-oh is the deprotection of the Dde group. This process is crucial for unmasking a primary amine, which can then undergo further chemical modification.

The deprotection of the Dde group proceeds via a nucleophilic attack on the enone system of the cyclohexanedione ring. Hydrazine (B178648) is the most common reagent used for this purpose. The mechanism involves the formation of a pyrazole-type structure, which leads to the cleavage of the C-N bond and the release of the free amine.

The general steps for the hydrazine-mediated deprotection are:

Nucleophilic attack by hydrazine on the β-carbon of the enone system of the Dde group.

Intramolecular cyclization to form a pyrazole (B372694) derivative.

Elimination of the newly formed pyrazole, releasing the deprotected amine.

This reaction is highly specific and can be performed under mild conditions, which is a key advantage in multi-step syntheses where other protecting groups need to remain intact.

The carboxylic acid moiety of Dde-o2oc-oh can participate in standard esterification or amidation reactions. For instance, it can be coupled to an alcohol or an amine using carbodiimide-mediated coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS). The mechanism for this type of reaction involves the activation of the carboxylic acid to form a more reactive intermediate, which is then susceptible to nucleophilic attack by the alcohol or amine. msu.edu

Kinetic Studies of Dde-o2oc-oh Deprotection and Derivatization

Kinetic studies of the deprotection of the Dde group are essential for optimizing reaction conditions and ensuring complete and selective removal. The rate of deprotection is influenced by several factors, including the concentration of the deprotecting agent, solvent, and temperature.

The deprotection of the Dde group is typically rapid, often completing in a short timeframe. For example, using a 2% hydrazine solution in dimethylformamide (DMF), the deprotection can be achieved in under 10 minutes. vulcanchem.com The progress of the reaction can be monitored spectrophotometrically by observing the decrease in UV absorbance at approximately 290 nm, which corresponds to the disappearance of the Dde group's enone chromophore. vulcanchem.com

Alternative deprotection reagents, such as hydroxylamine (B1172632), have also been investigated. A solution of hydroxylamine hydrochloride and imidazole (B134444) in N-Methyl-2-pyrrolidone (NMP) can be used for the selective removal of the Dde group, providing an orthogonal deprotection strategy in the presence of other sensitive groups like Fmoc. issuu.com

The kinetics of derivatization at the carboxylic acid end of Dde-o2oc-oh follow standard principles of esterification or amidation reactions. The reaction rates are dependent on the nature of the coupling reagents, the nucleophilicity of the amine or alcohol, and the reaction conditions.

Table 1: Deprotection Conditions for Dde Group

| Deprotecting Agent | Solvent | Conditions | Typical Reaction Time |

| 2% Hydrazine | DMF | Room Temperature | < 10 minutes |

| Hydroxylamine/Imidazole | NMP | Room Temperature | Variable |

Thermodynamic Considerations in Dde-o2oc-oh Chemical Transformations

The chemical transformations of Dde-o2oc-oh are governed by fundamental thermodynamic principles. The spontaneity and position of equilibrium for these reactions can be understood by considering the change in Gibbs free energy (ΔG). libretexts.org

The deprotection of the Dde group is a thermodynamically favorable process, driven by the formation of a stable pyrazole derivative and the release of the free amine. The reaction is essentially irreversible under the applied conditions. The stability of the products contributes to a negative Gibbs free energy change, indicating a spontaneous reaction. libretexts.org

Influence of Reaction Environment on Dde-o2oc-oh Reactivity

The reactivity of Dde-o2oc-oh is significantly influenced by the reaction environment, including the solvent, pH, and presence of catalysts.

Solvent: The choice of solvent is critical for both deprotection and derivatization. For the hydrazine-mediated deprotection, polar aprotic solvents like DMF are commonly used as they can dissolve both the Dde-protected substrate and the hydrazine, facilitating the reaction. vulcanchem.com The solvent can also influence the rate of reaction by stabilizing transition states. For derivatization reactions, the solvent must be compatible with the coupling reagents and the reactants.

pH: The pH of the reaction medium can affect the reactivity of both the Dde group and the carboxylic acid. The deprotection with hydrazine is typically carried out under neutral to slightly basic conditions. In acidic conditions, the Dde group is generally stable. The reactivity of the carboxylic acid is also pH-dependent; it is typically activated under acidic or neutral conditions for coupling reactions.

Catalysts: While the deprotection of the Dde group with hydrazine does not typically require a catalyst, derivatization reactions often do. Acid or base catalysts can be used to promote esterification, although carbodiimide (B86325) coupling agents are more common in modern synthetic chemistry. These coupling agents act as catalysts by activating the carboxylic acid group.

The reaction environment can also influence the stability of the reactants and products. For example, the stability of the Dde-protected compound and the deprotected product can be affected by the temperature and the presence of oxidizing or reducing agents.

Studies on Selectivity and Orthogonality of Dde-o2oc-oh Functionality

A key feature of the Dde protecting group is its orthogonality with other commonly used protecting groups in peptide synthesis, such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). Orthogonality refers to the ability to selectively remove one protecting group in the presence of others by using specific, non-interfering chemical conditions.

The Dde group is stable to the acidic conditions used to remove Boc groups (e.g., trifluoroacetic acid) and the basic conditions used to remove Fmoc groups (e.g., piperidine). vulcanchem.com This orthogonality allows for the selective deprotection of a Dde-protected functional group, such as the side chain of a lysine (B10760008) residue, without affecting the Boc-protected N-terminus or other Fmoc-protected side chains. vulcanchem.com This enables the site-specific modification of peptides, such as the attachment of labels or the formation of branched or cyclic structures.

The selectivity of the deprotection reaction is high, with minimal side reactions observed under optimized conditions. The use of hydroxylamine as an alternative deprotecting agent further expands the orthogonal protection strategies available to chemists. issuu.com

The carboxylic acid functionality of Dde-o2oc-oh also allows for selective derivatization. It can be coupled to a resin for solid-phase synthesis or to other molecules in solution, while the Dde-protected amine remains unreactive until it is selectively deprotected. This dual functionality makes Dde-o2oc-oh a versatile linker for various applications in chemistry and materials science.

Table 2: Orthogonality of Dde Protecting Group

| Protecting Group | Cleavage Reagent | Dde Group Stability |

| Boc | Trifluoroacetic Acid (TFA) | Stable |

| Fmoc | Piperidine (B6355638) | Stable |

| Dde | 2% Hydrazine in DMF | Labile |

Applications of Dde O2oc Oh in Complex Molecule Synthesis

Integration of Dde-o2oc-oh in Peptide and Peptidomimetic Synthesis

The Dde protecting group, the core functional component of Dde-o2oc-oh, is a valuable tool in peptide and peptidomimetic synthesis. Its utility stems from its stability to the acidic and basic conditions commonly used in standard synthesis protocols, such as the trifluoroacetic acid (TFA) used for Boc group removal and the piperidine (B6355638) used for Fmoc group removal. iris-biotech.de This chemical resilience allows for the selective deprotection of Dde-protected amines at a desired stage of the synthesis by introducing a dilute hydrazine (B178648) solution, leaving other protecting groups intact. nih.govuci.edu

Side-Chain Protection Strategies Utilizing Dde-o2oc-oh

A primary application of the Dde group is in the side-chain protection of amino acids, particularly the ε-amino group of lysine (B10760008). iris-biotech.de By incorporating a lysine residue protected with Dde, such as Fmoc-Lys(Dde)-OH, into a growing peptide chain, chemists can achieve site-specific modifications. After the peptide backbone is assembled, the Dde group can be selectively removed on the solid support, exposing the lysine's side-chain amine. nih.gov This free amine then serves as a handle for further chemical transformations, including:

Peptide Branching: Synthesizing a new peptide chain from the lysine side-chain.

Cyclization: Forming a lactam bridge by creating an amide bond between the lysine side-chain and the side-chain of an acidic amino acid like aspartic acid. merckmillipore.com

Labeling: Attaching reporter molecules such as biotin (B1667282), fluorophores (like fluorescein), or quenchers for various biological assays. nih.gov

While effective, the Dde group can sometimes exhibit a tendency to "scramble" or migrate to other free amino groups during Fmoc deprotection in long or complex syntheses. iris-biotech.de To address this, more sterically hindered analogs like ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) have been developed, which offer greater stability against premature removal or migration. iris-biotech.de

| Protecting Group | Abbreviation | Cleavage Conditions | Stability Notes |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong acids (e.g., TFA) | Standard group in Fmoc-SPPS; not orthogonal to other acid-labile groups. drivehq.com |

| (4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Orthogonal to Fmoc and Boc. May show some instability/migration in extended syntheses. iris-biotech.de |

| 1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF | More stable than Dde, with reduced risk of scrambling, but can be difficult to remove in some sequences. iris-biotech.de |

| 4-Methyltrityl | Mtt | Mildly acidic (e.g., 1-5% TFA in DCM) | Orthogonal to Fmoc; allows for selective deprotection under mild acid conditions. iris-biotech.de |

Solid-Phase Synthesis Applications of Dde-o2oc-oh

The Dde group is extensively used within the framework of Solid-Phase Peptide Synthesis (SPPS). drivehq.combachem.com In a typical Fmoc-based SPPS workflow, amino acids with Dde-protected side chains are incorporated into the peptide sequence anchored to an insoluble resin. nih.gov The orthogonality of Dde allows for on-resin modifications that would be difficult to perform in solution. nih.gov

One innovative application is in "minimal protection" strategies for SPPS. drivehq.com In this approach, only the highly reactive side-chain amine of lysine is protected with Dde, while the hydroxyl side chains of serine, threonine, and tyrosine are left unprotected. drivehq.com This reduces the number of protection and deprotection steps, requires less TFA for final cleavage, and lowers solvent usage, contributing to a more sustainable or "green" chemical process. drivehq.com

Furthermore, Dde-functionalized resins have been developed for "inverse" solid-phase peptide synthesis (ISPPS), where the peptide chain is assembled from the N-terminus to the C-terminus. nih.govgoogle.com In this strategy, an amino acid t-butyl ester is attached via its amino group to the Dde resin. After chain elongation, the protected peptide can be cleaved from the resin using dilute hydrazine, leaving the side-chain protecting groups intact for further modifications in solution. nih.govgoogle.com

Utilization of Dde-o2oc-oh in Oligonucleotide Synthesis

In the chemical synthesis of oligonucleotides, typically performed via the phosphoramidite (B1245037) method, protecting the exocyclic amino groups of adenine, guanine, and cytosine bases is essential to prevent unwanted side reactions during chain elongation. wikipedia.orgsigmaaldrich.com While standard protecting groups like benzoyl and isobutyryl are common, the Dde group offers an orthogonal protection strategy.

A molecule like Dde-o2oc-oh serves as a bifunctional linker for modifying oligonucleotides. It can be incorporated into an oligonucleotide sequence to introduce a protected primary amine. After the synthesis is complete, the standard base-protecting groups are removed with ammonia. The Dde group, however, remains intact and can be selectively removed later with hydrazine. This allows for the specific, post-synthetic conjugation of labels, dyes, or other functional moieties to the oligonucleotide without affecting the integrity of the nucleic acid itself.

Role of Dde-o2oc-oh in Carbohydrate Chemistry and Glycoconjugate Synthesis

Glycoconjugates, such as glycopeptides and glycoproteins, are molecules where carbohydrates are covalently linked to proteins or other biomolecules. nih.gov The synthesis of these complex structures demands a high degree of control, which is achieved through sophisticated orthogonal protecting group strategies.

The Dde group is instrumental in the synthesis of glycopeptides on a solid phase. A peptide backbone can be assembled using standard SPPS, incorporating a lysine residue protected with a Dde group. Following the selective removal of the Dde group on-resin, the exposed lysine side-chain amine becomes a specific attachment point for a carbohydrate moiety. This approach allows for the precise placement of glycans onto a peptide scaffold, facilitating the synthesis of complex glycopeptides for biological studies.

Application of Dde-o2oc-oh in Natural Product Total Synthesis

The total synthesis of complex natural products is a significant challenge in organic chemistry that relies on the strategic use of protecting groups to mask reactive functional groups. nih.govresearchgate.net While the Dde group's orthogonal properties make it a potentially valuable tool for such intricate syntheses, specific examples detailing the use of Dde-o2oc-oh in the total synthesis of natural products are not widely documented in scientific literature. Its application is more established in the highly systematized synthesis of biopolymers like peptides.

Dde-o2oc-oh as a Building Block in Heterocyclic Chemistry

Heterocyclic compounds are a major class of molecules that form the basis of many pharmaceuticals and natural products. sigmaaldrich.com Chemical synthesis in this area often relies on commercially available heterocyclic "building blocks" that are incorporated into larger target molecules. Dde-o2oc-oh is not typically classified as a heterocyclic building block in the traditional sense. Rather, it is considered a functionalized linker and a protecting group reagent. While the Dde moiety itself contains a dioxocyclohexylidene structure, its chemical utility is defined by its ability to protect an amine and be selectively removed, rather than serving as a stable core for the construction of new heterocyclic ring systems. researchgate.net

Dde O2oc Oh in Bioconjugation and Chemoselective Ligation Methodologies

Dde-o2oc-oh for Site-Specific Protein Modification

The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group of Dde-o2oc-oh serves as a temporary protecting group for primary amines. This feature is particularly valuable in strategies aiming for the site-specific modification of proteins. In this context, Dde-o2oc-oh can be used to introduce a protected amine at a specific location on a protein, which can then be deprotected under mild conditions to reveal a reactive handle for further conjugation.

The process typically involves the initial modification of a protein with a molecule containing the Dde-o2oc-oh moiety. The carboxylic acid end of Dde-o2oc-oh can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, to react with primary amines on the protein surface, such as the ε-amino group of lysine (B10760008) residues. However, for site-specificity, a more targeted approach is required. One such strategy could involve the enzymatic or chemical installation of a unique functional group on the protein to which the Dde-o2oc-oh can be selectively attached.

Once conjugated to the protein, the Dde group ensures the incorporated amine is shielded from unwanted side reactions during subsequent modification steps. The true utility of this approach lies in the orthogonal nature of the Dde deprotection. The Dde group is stable under conditions typically used for the removal of other common protecting groups like Fmoc and Boc. iris-biotech.de It can be selectively cleaved using a mild solution of hydrazine (B178648) (typically 2% in DMF) or hydroxylamine (B1172632), which does not harm the protein's structural integrity. issuu.com This selective deprotection unmasks the primary amine, which can then be used for the site-specific attachment of a payload, such as a fluorophore, a drug molecule, or another biomolecule.

Chemoselective Coupling Strategies Involving Dde-o2oc-oh

Chemoselective ligation refers to the reaction of two functional groups with each other in the presence of many other potentially reactive groups. The bifunctional nature of Dde-o2oc-oh makes it a valuable reagent in designing such specific coupling strategies.

The carboxylic acid moiety of Dde-o2oc-oh can participate in standard amide bond formation with a primary amine on a target molecule. This reaction is a cornerstone of bioconjugation. For instance, a synthetic peptide or a small molecule drug bearing a free amine can be coupled to the carboxylic acid of Dde-o2oc-oh, resulting in a conjugate where the Dde group masks an amine.

Conversely, the Dde-protected amine allows for a subsequent, orthogonal chemoselective reaction. After the initial conjugation through its carboxyl group, the molecule can be subjected to a different chemical environment where another part of the construct is modified. Following this, the Dde group can be selectively removed with hydrazine to expose the primary amine. This newly exposed amine can then undergo a variety of chemoselective ligations, such as reaction with an aldehyde or ketone to form a stable oxime or hydrazone linkage, or acylation with an activated ester. The hydrophilic spacer arm of Dde-o2oc-oh often improves the solubility of the resulting conjugates in aqueous media, which is a significant advantage in biological applications. issuu.com

Applications in Probe Development for Chemical Biology Research

In chemical biology, probes are essential tools for studying biological processes in vitro and in vivo. These probes often consist of a recognition element, a reporter group (like a fluorophore or a biotin (B1667282) tag), and a linker connecting them. Dde-o2oc-oh is well-suited for the synthesis of complex chemical probes due to its bifunctional and cleavable nature.

For example, a recognition element (e.g., a small molecule inhibitor of an enzyme) with a free amine can be coupled to the carboxylic acid of Dde-o2oc-oh. The resulting intermediate now has a Dde-protected amine. This protected amine can be carried through several synthetic steps. In the final stages of the probe synthesis, the Dde group is removed to allow for the attachment of a reporter group. This strategy allows for a modular and flexible approach to probe synthesis.

Furthermore, Dde-based linkers can be used to create "catch-and-release" systems for affinity purification of proteins. issuu.com A bait molecule can be attached to a solid support via a linker containing the Dde moiety. After the bait captures its target protein from a complex mixture, the entire complex can be released from the support by cleaving the Dde linker with hydrazine. The hydrophilic spacer of Dde-o2oc-oh can also reduce non-specific binding to the solid support.

Integration of Dde-o2oc-oh in Advanced Biomaterial Design

The properties of Dde-o2oc-oh also lend themselves to the design of advanced biomaterials, such as hydrogels or functionalized surfaces for cell culture and diagnostics. The ability to control the presentation and cleavage of functional groups is critical in creating dynamic and responsive biomaterials.

For instance, Dde-o2oc-oh could be incorporated into the polymer network of a hydrogel. The carboxylic acid could be used to form an amide bond with an amine-functionalized polymer backbone. The Dde-protected amine would then be pendant within the hydrogel matrix. By treating the hydrogel with hydrazine, these protected amines could be deprotected in situ, allowing for the subsequent immobilization of bioactive molecules, such as growth factors or cell adhesion peptides. This would allow for the temporal control of the hydrogel's bioactivity.

Similarly, surfaces can be functionalized with Dde-o2oc-oh to create platforms for the controlled attachment and release of biomolecules. This could be useful in the development of biosensors or platforms for studying cell-surface interactions. The hydrophilic spacer would help to extend the functional group away from the surface, improving its accessibility for binding and subsequent reactions.

Strategies for Antibody-Drug Conjugate Linker Design

One of the most significant applications of Dde-o2oc-oh and similar structures is in the design of linkers for antibody-drug conjugates (ADCs). issuu.comsumitbiomedical.com ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker that connects the antibody and the drug is a critical component that influences the stability, efficacy, and safety of the ADC. sumitbiomedical.comissuu.com

Cleavable linkers are designed to be stable in the bloodstream and to release the cytotoxic payload upon reaching the target cancer cell. sumitbiomedical.com Hydrazine-cleavable linkers represent one such class of cleavable linkers. The Dde group in Dde-o2oc-oh is susceptible to cleavage by hydrazine. While hydrazine itself is not a physiological trigger, linkers that are cleaved by hydrazine-like mechanisms under specific conditions can be designed. More commonly, the Dde group is used as an orthogonal protecting group during the synthesis of the linker-payload moiety before its conjugation to the antibody.

A typical strategy would involve synthesizing a linker that contains a payload attachment site, a spacer (like the AEEA portion of Dde-o2oc-oh), and an antibody conjugation group. During the synthesis of this complex linker-drug conjugate, an amine functionality might need to be temporarily protected. Here, a Dde-protected building block like Dde-o2oc-oh could be employed. For example, the carboxylic acid of Dde-o2oc-oh could be coupled to a payload, and then the Dde group could be removed to allow for the attachment of a component that will ultimately link to the antibody.

The table below summarizes the key features of Dde-o2oc-oh relevant to its application in bioconjugation.

| Feature | Description | Relevance in Bioconjugation |

| Dde Protecting Group | Protects primary amines; cleavable with hydrazine or hydroxylamine. | Allows for orthogonal protection strategies in multi-step syntheses of complex biomolecules. Enables site-specific modification by unmasking a reactive amine at a desired stage. |

| Carboxylic Acid | Can be activated to react with primary amines to form stable amide bonds. | Provides a handle for conjugation to proteins (e.g., lysine residues), peptides, or other amine-containing molecules. |

| Hydrophilic Spacer | Consists of an 8-amino-3,6-dioxaoctanoic acid (AEEA) moiety. | Improves the aqueous solubility of the compound and its conjugates, which is often crucial for biological applications. Can also reduce aggregation and non-specific binding. |

| Bifunctionality | Possesses two distinct reactive/protectable groups at opposite ends of a spacer. | Acts as a versatile linker to connect two different molecules, such as a protein and a small molecule drug, or a probe and a reporter group. |

Advancements in Analytical Techniques for Dde O2oc Oh and Its Derivatives in Research

High-Resolution Mass Spectrometry for Dde-o2oc-oh Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of Dde-protected compounds, providing highly accurate mass measurements that facilitate the determination of elemental compositions. acs.org Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize Dde-containing molecules, such as protected amino acids or peptides, for mass analysis. uci.edunih.gov

HRMS allows for the precise determination of the mass-to-charge ratio (m/z) of a molecule, often to within a few parts per million (ppm). This accuracy enables researchers to confirm the successful incorporation of the Dde group and any other modifications. For instance, in the synthesis of a Dde-protected amino acid, HRMS can verify the expected molecular weight, distinguishing it from starting materials or byproducts.

Illustrative Research Findings: In a study involving the synthesis of various Dde-protected amino acids, ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometry was used to confirm the products. nih.gov The observed masses were consistently in close agreement with the calculated theoretical masses, validating the successful synthesis.

Table 1: Representative HRMS Data for Dde-Protected Amino Acids

| Compound Name | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |

| Dde-Phe-OH | C₁₉H₂₄NO₄ | 330.1705 | 330.1714 | nih.gov |

| Dde-Glu(OBn)-OH | C₂₂H₂₈NO₆ | 402.1917 | 402.1925 | nih.gov |

| Dde-Lys-OH | C₂₁H₃₅N₂O₆ | 411.2495 | 411.2497 | nih.gov |

This interactive table showcases example data for known Dde-containing compounds to illustrate the precision of HRMS analysis.

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the detailed structural elucidation of Dde-containing molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques provide information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR: The Dde group has several characteristic signals in the proton NMR spectrum. These include singlets for the two geminal methyl groups (around 1.0 ppm), the methylene (B1212753) protons of the cyclohexanedione ring (around 2.4 ppm), and the methyl group of the ethylidene fragment (around 2.2-2.5 ppm). nih.gov The presence and integration of these signals confirm the integrity of the Dde group.

¹³C NMR: The carbon spectrum provides further confirmation, with distinct signals for the carbonyl carbons of the cyclohexanedione ring (around 198 ppm), the quaternary carbon, and other carbons of the Dde structure. nih.gov

Illustrative Research Findings: Analysis of Dde-Phe-OH via ¹H NMR showed characteristic signals including a singlet for the six protons of the geminal methyl groups at 1.00 ppm and a singlet for the four methylene protons at 2.36 ppm. nih.gov The ¹³C NMR spectrum further confirmed the structure with carbonyl signals observed at 198.1 ppm. nih.gov This detailed spectral data provides unambiguous evidence of the Dde group's presence and covalent attachment.

Table 2: Typical ¹H NMR Chemical Shifts for the Dde Group in CDCl₃

| Protons | Chemical Shift (δ) Range (ppm) | Multiplicity |

| C(CH₃)₂ | ~1.0 | Singlet |

| -CH₂-C=O | ~2.4 | Singlet |

| =C-CH₃ | ~2.2 - 2.5 | Singlet |

This table provides a general guide to the expected proton NMR signals for the Dde protecting group.

Chromatographic Separations of Dde-o2oc-oh and Related Species

Chromatographic techniques are essential for the purification and purity assessment of Dde-protected compounds. nih.gov Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method used. google.com

In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile, often with trifluoroacetic acid (TFA) as an ion-pairing agent. ub.edu The hydrophobicity of the Dde group significantly influences the retention time of the molecule, allowing for effective separation from more polar precursors or byproducts. Analytical HPLC is used to check the purity of a sample, while preparative HPLC is used to isolate the desired compound in high purity. uci.edu

The progress of reactions, such as the attachment or removal of the Dde group, can be easily monitored by HPLC, as the change in polarity leads to a significant shift in retention time. uci.eduub.edu

Spectrophotometric and Fluorometric Detection Methods in Dde-o2oc-oh Research

Spectrophotometric methods are particularly useful for monitoring the deprotection of the Dde group. The Dde group is stable to the basic conditions used to remove Fmoc groups and the acidic conditions used for Boc group removal but can be selectively cleaved using hydrazine (B178648). sigmaaldrich.comiris-biotech.dersc.org

The cleavage reaction with hydrazine releases a chromophoric indazole derivative. sigmaaldrich.com This product has a strong UV absorbance at approximately 290 nm, which allows the deprotection process to be monitored in real-time using a spectrophotometer. sigmaaldrich.com This provides a convenient and quantitative way to ensure the reaction has gone to completion before proceeding with the next synthetic step.

While the Dde group itself is not inherently fluorescent, fluorometric methods can be employed by attaching a fluorescent tag to the molecule after the selective deprotection of a Dde-protected amine. For example, after removing a Dde group from a lysine (B10760008) side chain on a peptide, a fluorescent probe can be specifically attached to the newly freed amine, enabling fluorescence-based detection and analysis. researchgate.netnih.gov

Development of Novel Analytical Probes for Dde-o2oc-oh Detection

The development of novel analytical probes is a dynamic area of chemical research, aiming to create sensors for the specific and sensitive detection of molecules. nih.govacs.orgthermofisher.com While there are no probes developed specifically for "Dde-o2oc-oh" due to its unknown nature, the principles can be applied to the Dde functional group.

An analytical probe for a Dde-containing molecule could be designed based on the specific reactivity of the Dde group. For example, a probe could be developed to react with the indazole byproduct formed during hydrazine-mediated deprotection, leading to a measurable colorimetric or fluorescent signal.

Furthermore, research into "pro-fluorophores" or "pro-sensors" could be relevant. In such a system, a molecule could be synthesized where a Dde group masks a key functionality of a fluorophore, rendering it non-fluorescent. The selective removal of the Dde group would then "turn on" the fluorescence, creating a highly specific detection method for hydrazine or other reagents that cleave the Dde group. Such probes could be valuable tools in high-throughput screening or cellular imaging applications where Dde is used as a temporary protecting group. tandfonline.comnih.gov

Table 3: List of Compound Names

| Abbreviation/Name | Full Name |

| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl |

| Dde-Phe-OH | N-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)phenylalanine |

| Dde-Glu(OBn)-OH | N-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-glutamic acid 5-benzyl ester |

| Dde-Lys-OH | N-α-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)lysine |

| Fmoc | Fluorenylmethyloxycarbonyl |

| Boc | tert-Butoxycarbonyl |

| TFA | Trifluoroacetic acid |

| HPLC | High-Performance Liquid Chromatography |

| HRMS | High-Resolution Mass Spectrometry |

| NMR | Nuclear Magnetic Resonance |

| ESI | Electrospray Ionization |

| MALDI | Matrix-Assisted Laser Desorption/Ionization |

| TOF | Time of Flight |

| CDCl₃ | Deuterated Chloroform |

Computational and Theoretical Studies of Dde O2oc Oh

Quantum Chemical Calculations of Dde-o2oc-oh Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. nih.gov For a molecule like Dde-o2oc-oh, methods such as Density Functional Theory (DFT) or Hartree-Fock (HF) would be employed to determine its electronic structure. nih.govnih.gov These calculations provide insights into the distribution of electrons within the molecule, which is crucial for understanding its stability, reactivity, and spectroscopic properties.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. Other calculated properties would include the molecular electrostatic potential (MEP) map, which visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack, and Mulliken atomic charges, which assign partial charges to individual atoms. iris-biotech.de

Table 1: Hypothetical Quantum Chemical Properties of Dde-o2oc-oh

| Property | Description | Hypothetical Value |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | -1.2 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO, indicating chemical reactivity. | 5.3 eV |

| Dipole Moment | A measure of the net molecular polarity. | 3.5 D |

| Total Energy | The total electronic energy of the molecule in its ground state. | -1250 Hartrees |

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific data for Dde-o2oc-oh is available.

Molecular Dynamics Simulations of Dde-o2oc-oh Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation for Dde-o2oc-oh would involve placing the molecule in a simulated environment, such as a box of water molecules, to study its conformational dynamics and interactions with its surroundings. peptide.comandreasbender.de

These simulations could reveal how the flexible ether linker of the AEEA moiety allows the molecule to adopt different shapes, which could be important for its function in a larger molecular construct. Furthermore, MD simulations can be used to calculate thermodynamic properties like the free energy of binding if Dde-o2oc-oh is part of a system interacting with a protein or another biomolecule. rsc.org

Prediction of Reactivity and Selectivity in Dde-o2oc-oh Transformations

Computational methods can be used to predict the reactivity and selectivity of chemical reactions involving Dde-o2oc-oh. A key reaction for this molecule is the cleavage of the Dde protecting group. Quantum mechanics calculations could model the reaction mechanism of hydrazine (B178648) attacking the Dde group, allowing for the calculation of activation energies and reaction rates. mdpi.comdovepress.com This would help in understanding the precise conditions under which the deprotection occurs.

Furthermore, computational models can predict the most likely sites for other chemical transformations. For instance, the carboxylic acid group is a site for esterification or amidation reactions. By calculating the partial charges and frontier molecular orbitals, one could predict the relative reactivity of different functional groups within the molecule, guiding synthetic efforts. chemimpex.com

Molecular Modeling Applications for Dde-o2oc-oh Derivatives

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their properties. For derivatives of Dde-o2oc-oh, where the carboxylic acid is attached to another molecule (e.g., a peptide, a drug, or a fluorescent dye), molecular modeling would be invaluable. rsc.org

For example, if Dde-o2oc-oh is used as a linker to attach a drug molecule to a targeting ligand, molecular docking studies could be performed. Docking simulations would predict the preferred orientation of the resulting conjugate when it binds to its biological target, such as a protein receptor. This information is critical for designing effective drug delivery systems.

Cheminformatics Approaches for Dde-o2oc-oh Data Analysis

Cheminformatics applies computational and informational techniques to a wide range of chemical problems. nih.govnih.gov While no large datasets specific to Dde-o2oc-oh exist, if such data were generated (for example, from high-throughput screening of a library of Dde-o2oc-oh derivatives), cheminformatics tools would be essential for analysis. a-star.edu.sgandreasbender.de

Methods like Quantitative Structure-Activity Relationship (QSAR) modeling could be used to build predictive models that correlate the structural features of Dde-o2oc-oh derivatives with their biological activity. rsc.org Machine learning algorithms could be trained on such datasets to predict the properties of new, unsynthesized derivatives, thereby accelerating the discovery process. mdpi.com

Future Directions and Emerging Research Avenues for Dde O2oc Oh Chemistry

Development of Next-Generation Dde-o2oc-oh Analogues with Enhanced Properties

The core structure of Dde-o2oc-oh provides a scaffold for the development of advanced analogues tailored for specific applications. Research efforts are focused on modifying the linker and the protecting group to enhance properties such as solubility, stability, and reactivity.

One key area of development is the creation of polyethylene (B3416737) glycol (PEG)ylated analogues. By extending the ethylene (B1197577) glycol chain (e.g., Fmoc-O2Oc-O2Oc-OH), researchers can create linkers with increased hydrophilicity. iris-biotech.de This modification is crucial for improving the pharmacokinetic profiles of peptide-based therapeutics. iris-biotech.de For instance, the modification of peptides with fatty acids or PEG linkers can lead to increased serum half-life through binding to albumin. iris-biotech.de

Another avenue involves replacing the Dde group with other protecting groups while retaining the O2Oc linker. A prominent example is Fmoc-O2Oc-OH, which incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group. iris-biotech.de This allows the use of the linker in standard Fmoc-based solid-phase peptide synthesis (SPPS). beilstein-journals.org In a recent study, Fmoc-O2Oc-OH was used as a linker in the synthesis of a theranostic agent designed for PET imaging and therapy, highlighting the modularity of the O2Oc core. acs.org The synthesis involved incorporating the linker between a pharmacophore and a chelator to maintain receptor affinity and provide a site for radiolabeling. acs.org

Furthermore, derivatization at the carboxylic acid terminus allows for the attachment of various functional moieties. Research has demonstrated the conjugation of the O2Oc linker to create multimeric peptide structures, such as in the development of bifunctional agonists for opioid receptors. unife.it These next-generation analogues are critical for advancing fields like drug delivery and molecular imaging. issuu.comsciclix.com

Table 1: Next-Generation Analogues of Dde-o2oc-oh

| Analogue Name | Structural Modification | Enhanced Property / Application | Source(s) |

|---|---|---|---|

| Fmoc-O2Oc-OH | Dde group replaced with Fmoc group | Compatibility with standard Fmoc-SPPS | iris-biotech.de |

| Fmoc-PEG(4)-Dde | Extended PEG chain (4 units) | Increased hydrophilicity and length | issuu.com |

| Fmoc-O2Oc-O2Oc-OH | Dimerization of the O2Oc linker | Enhanced linker length and flexibility | iris-biotech.de |

| (SiFA)SeFe-rhTATE3 | Incorporation of Fmoc-O2Oc-OH linker | Theranostic applications, improved affinity | acs.org |

| Dermorphin(O2Oc)2-NH2 | C-terminal elongation with O2Oc units | Creation of potent MOP agonists | unife.it |

Integration of Dde-o2oc-oh in Automated Synthesis Platforms

The Dde protecting group is highly compatible with automated solid-phase peptide synthesis (SPPS), a technology that has revolutionized the production of peptides for research and pharmaceutical development. beilstein-journals.orgpeptide.com The primary advantage of the Dde group in this context is its orthogonality; it remains intact during the repeated cycles of Fmoc-deprotection (using piperidine) and amino acid coupling but can be selectively removed at a specific step using a solution of hydrazine (B178648) in DMF. beilstein-journals.orguci.edu

This feature enables the site-specific modification of peptides on the solid support. For example, a lysine (B10760008) residue within a peptide chain can be protected with Dde during automated synthesis. beilstein-journals.orgtu-darmstadt.de After the main peptide backbone is assembled, the Dde group can be removed to expose the lysine's side-chain amine for further derivatization, such as lipidation or PEGylation, without affecting the rest of the molecule. beilstein-journals.org This strategy has been successfully used to synthesize lipidated and PEGylated peptide conjugates on solid phase. beilstein-journals.org

Automated synthesizers, such as the Liberty Blue™ system, are routinely used for syntheses involving Dde-protected amino acids like Fmoc-Lys(Dde)-OH. tu-darmstadt.de The development of solid-phase synthesis has significantly streamlined the creation of complex peptidomimetics, allowing for the facile isolation of intermediates and access to large arrays of analogues. nih.gov The integration of Dde-o2oc-oh and its derivatives into these automated platforms allows for the efficient and controlled construction of precisely engineered biomolecules. beilstein-journals.orgnih.gov

Table 2: Integration of Dde Chemistry in Automated Synthesis

| Platform / Method | Protecting Group Strategy | Application Example | Source(s) |

|---|---|---|---|

| Automated SPPS | Orthogonal Dde/Fmoc protection | On-resin lipidation of peptides | beilstein-journals.org |

| Manual or Automated SPPS | Dde deprotection with 2% hydrazine in DMF | Site-selective modification of lysine side chains | uci.eduunife.it |

| Liberty Blue™ Synthesizer | Use of Fmoc-Lys(Dde)-OH building block | Assembly of peptide sequences for multimeric hybrids | tu-darmstadt.de |

| General Solid-Phase Synthesis | Dde for orthogonal protection | Synthesis of complex peptidomimetics | nih.gov |

Expansion of Dde-o2oc-oh Utility in Materials Science Research

The principles of materials science involve designing and synthesizing materials with specific, often novel, properties. case.edu The Dde-o2oc-oh compound, with its defined linker properties and reactive termini, is an emerging tool in this field, particularly in the synthesis of advanced polymers and functional biomaterials.

A significant area of application is in the development of functional surfaces and biomaterials. For instance, related biotinylated PEG linkers have been used to modify silk fibroin via bioorthogonal chemistry to create photopatternable protein materials. sigmaaldrich.com This suggests a potential role for Dde-o2oc-oh derivatives in creating smart materials that can be patterned or modified in response to specific stimuli. The development of two-dimensional polymers (2DPs), which are crystalline polymeric materials with unique electronic and physicochemical properties, represents another frontier. rsc.org The rational design and selection of organic building units are key to constructing functional 2DPs, and versatile linkers derived from Dde-o2oc-oh could play a role in linking monomer units to form these novel sheet-like materials. rsc.org

Table 3: Potential Applications of Dde-o2oc-oh in Materials Science

| Material Type | Role of Dde-o2oc-oh Linker | Potential Property / Function | Source(s) |

|---|---|---|---|

| Sequence-Defined Polymers | Monomeric building block or spacer | Precise control over polymer architecture | rsc.org |

| Functional Biomaterials | Surface modification agent | Creation of photopatternable protein materials | sigmaaldrich.com |

| Two-Dimensional Polymers (2DPs) | Covalent linker between monomer units | Construction of crystalline 2D networks | rsc.org |

| Self-Repairing Materials | Component in a dynamic polymer network | Enabling response to external stimuli | ens-lyon.fr |

Exploration of Dde-o2oc-oh in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, leading to the formation of complex, self-assembled structures. ens-lyon.frnih.gov The design of molecular building blocks is fundamental to controlling the self-assembly process and the resulting morphologies. nih.gov

The Dde-o2oc-oh scaffold possesses features that make it an attractive component for designing self-assembling systems. Its flexible, hydrophilic O2Oc spacer can influence intermolecular interactions and solubility, while its termini can be functionalized with moieties that drive self-assembly, such as hydrogen-bonding groups or aromatic rings for π-π stacking. nih.govrsc.org

Research into the self-assembly of short peptides, such as the diphenylalanine motif, has shown that modifying the peptide structure can lead to a variety of nanostructures, including vesicles, fibrils, and tubes. rsc.org By conjugating Dde-o2oc-oh to such peptide motifs, it may be possible to engineer new functional nano-architectures with tailored stability and release properties. rsc.org The ability to control the assembly of elementary blocks into larger, ordered structures is central to creating materials with novel optical or rheological properties. ens-lyon.fr Furthermore, coordination-driven self-assembly uses metal ions and organic ligands to form discrete structures like cages and prisms. rsc.org Derivatives of Dde-o2oc-oh could be designed as ligands for such systems, potentially leading to new types of stimuli-responsive materials. ens-lyon.fr

Interdisciplinary Research Foci for Dde-o2oc-oh Derived Reagents

Reagents derived from Dde-o2oc-oh are finding applications across a wide range of scientific disciplines, bridging chemistry with biology, medicine, and materials science. These interdisciplinary applications leverage the unique properties of the Dde protecting group and the O2Oc linker for advanced research.

In the field of chemical biology , Dde-o2oc-oh derivatives are used to synthesize modified peptides and bioconjugates to probe biological processes. iris-biotech.de For example, researchers have used a derivative to create inhibitors that destabilize the homodimer of human thymidylate synthase, a cancer drug target. nih.gov This approach, which accelerates the enzyme's degradation, represents a novel strategy for anticancer therapy and connects synthetic chemistry with cell biology and pharmacology. nih.gov

In medicinal chemistry and nuclear medicine , related linkers are integral to the design of advanced diagnostic and therapeutic agents. acs.org The O2Oc linker has been incorporated into radiohybrid tracers for immuno-PET, which combines the high specificity of antibodies with the sensitivity of positron emission tomography. acs.orgresearchgate.net These complex molecules require precise chemical synthesis, often involving automated platforms, and are used to study disease progression and deliver therapeutic payloads. beilstein-journals.orgresearchgate.net

In bioconjugate chemistry , the linker is used to construct antibody-drug conjugates (ADCs), which are highly targeted cancer therapeutics. issuu.comsciclix.com The design of the linker is critical as it affects the stability, solubility, and release characteristics of the cytotoxic drug. sciclix.com The versatility of the Dde-o2oc-oh scaffold allows for the creation of ADCs with well-defined drug-antibody ratios, which is a key parameter for therapeutic efficacy. sciclix.com

Table 4: Interdisciplinary Research Applications of Dde-o2oc-oh Derivatives

| Field | Specific Application | Key Finding / Contribution | Source(s) |

|---|---|---|---|

| Chemical Biology / Oncology | Synthesis of enzyme dimer destabilizers | Accelerated proteasomal degradation of thymidylate synthase, inhibiting cancer growth. | nih.gov |

| Nuclear Medicine / Theranostics | Development of radiohybrid tracers for immuno-PET | The O2Oc linker helps maintain high receptor affinity in complex radiolabeled molecules. | acs.orgresearchgate.net |

| Bioconjugate Chemistry | Construction of Antibody-Drug Conjugates (ADCs) | The linker connects antibodies to cytotoxic drugs, with its design impacting stability and efficacy. | issuu.comsciclix.com |

| Peptide Chemistry | Synthesis of multivalent peptide ligands | Creation of potent and selective agonists for G-protein coupled receptors. | unife.it |

Q & A

Q. How to address peer reviewer concerns about Dde-o2oc-oh’s mechanistic hypotheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.